O,N-Aminomethanylylidene-beta-D-arabinofuranose

Description

Properties

IUPAC Name |

(3aR,5R,6R,6aS)-2-amino-5-(hydroxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]oxazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4/c7-6-8-5-4(12-6)3(10)2(1-9)11-5/h2-5,9-10H,1H2,(H2,7,8)/t2-,3-,4+,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFVSTOFYHUJRU-SQOUGZDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C2C(O1)N=C(O2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]2[C@@H](O1)N=C(O2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27963-98-0 | |

| Record name | O,N-Aminomethanylylidene-beta-D-arabinofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027963980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-BETA-D-ARABINOFURANO[1',2':4,5]OXAZOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O,N-AMINOMETHANYLYLIDENE-.BETA.-D-ARABINOFURANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQJ8OB6ZYF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to O,N-Aminomethanylylidene-beta-D-arabinofuranose: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of O,N-Aminomethanylylidene-beta-D-arabinofuranose, a pivotal heterocyclic scaffold in the synthesis of novel nucleoside analogues. We will delve into its unique chemical architecture, elucidate the synthetic pathways for its preparation, and explore its utility as a versatile synthon in the development of potential therapeutic agents.

Core Chemical Structure and Properties

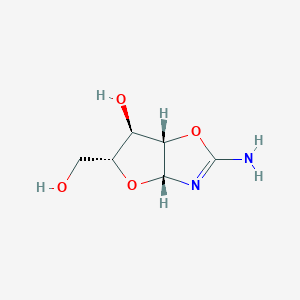

O,N-Aminomethanylylidene-beta-D-arabinofuranose, also known as 2-amino-β-D-arabinofurano[1',2':4,5]oxazoline, is a bicyclic molecule forged from the fusion of a β-D-arabinofuranose sugar moiety and an amino-oxazoline ring. This unique arrangement confers a constrained conformation upon the arabinose ring, influencing its reactivity and the stereochemical outcomes of subsequent glycosylation reactions.

Key Structural Features:

-

Fused Ring System: The anomeric carbon (C1') and the C2' carbon of the arabinofuranose are incorporated into the oxazoline ring.

-

Exocyclic Amino Group: An amino group at the C2 position of the oxazoline ring provides a key nucleophilic center for further chemical modifications.

-

Stereochemistry: The β-configuration at the anomeric linkage is a defining characteristic, impacting the spatial orientation of substituents and its recognition by enzymes.

Below is a diagram illustrating the chemical structure of O,N-Aminomethanylylidene-beta-D-arabinofuranose.

Caption: Chemical structure of O,N-Aminomethanylylidene-beta-D-arabinofuranose.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C6H10N2O4 |

| Molecular Weight | 174.15 g/mol |

| Appearance | Typically a white crystalline solid |

| Solubility | Soluble in water and polar organic solvents |

Synthesis and Characterization: A Self-Validating Protocol

The synthesis of O,N-Aminomethanylylidene-beta-D-arabinofuranose is a critical process that dictates its purity and suitability for downstream applications. The most common and effective method involves the cyclization of a suitable arabinofuranosyl precursor. This section outlines a detailed, field-proven protocol.

Synthetic Pathway Overview

The synthesis generally proceeds through the formation of an arabinosyl isothiocyanate intermediate, followed by an intramolecular cyclization. This approach provides good stereocontrol and yields.

Caption: General synthetic workflow for O,N-Aminomethanylylidene-beta-D-arabinofuranose.

Detailed Experimental Protocol

Step 1: Protection of D-Arabinose

The hydroxyl groups of D-arabinose are first protected to prevent unwanted side reactions. Acetylation is a common and effective method.

-

Rationale: Peracetylation enhances the solubility of the sugar in organic solvents and activates the anomeric position for subsequent halogenation.

Protocol:

-

Suspend D-arabinose in acetic anhydride.

-

Add a catalytic amount of a strong acid (e.g., perchloric acid) dropwise at 0°C.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the peracetylated arabinofuranose.

Step 2: Formation of the Glycosyl Bromide

The anomeric acetyl group is selectively replaced with a bromine atom.

-

Rationale: The glycosyl bromide is a good leaving group, facilitating the subsequent nucleophilic substitution with the thiocyanate anion.

Protocol:

-

Dissolve the peracetylated arabinofuranose in a minimal amount of dichloromethane.

-

Add a solution of hydrogen bromide in acetic acid at 0°C.

-

Stir the reaction at room temperature for a specified time, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer and concentrate in vacuo to yield the crude glycosyl bromide, which is typically used immediately in the next step.

Step 3: Synthesis of the Arabinosyl Isothiocyanate

The glycosyl bromide is converted to the corresponding isothiocyanate.

-

Rationale: The isothiocyanate group is a key precursor for the formation of the amino-oxazoline ring.

Protocol:

-

Dissolve the crude glycosyl bromide in a polar aprotic solvent such as acetonitrile.

-

Add potassium thiocyanate (or another suitable thiocyanate salt) and a phase-transfer catalyst (e.g., a crown ether) to the solution.

-

Heat the reaction mixture under reflux until the starting material is consumed.

-

After cooling, filter the reaction mixture to remove inorganic salts and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to obtain the pure arabinosyl isothiocyanate.

Step 4: Intramolecular Cyclization

The arabinosyl isothiocyanate undergoes a base-catalyzed intramolecular cyclization to form the target molecule.

-

Rationale: The hydroxyl group at the C2' position attacks the isothiocyanate carbon, leading to the formation of the oxazoline ring. The subsequent deprotection of the remaining acetyl groups occurs in this step.

Protocol:

-

Dissolve the purified arabinosyl isothiocyanate in a suitable solvent like methanol.

-

Add a catalytic amount of a base, such as sodium methoxide.

-

Stir the reaction at room temperature and monitor its progress.

-

Upon completion, neutralize the reaction with an acidic resin, filter, and concentrate the filtrate.

-

The crude product can be purified by recrystallization or column chromatography to yield pure O,N-Aminomethanylylidene-beta-D-arabinofuranose.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed through rigorous spectroscopic analysis.

| Technique | Expected Data |

| ¹H NMR | Characteristic signals for the arabinofuranose protons with specific coupling constants indicative of the fused ring system's conformation. The anomeric proton signal is a key diagnostic peak. |

| ¹³C NMR | Resonances corresponding to all six carbon atoms, including the characteristic signal for the sp² carbon of the oxazoline ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated exact mass of the compound ([M+H]⁺). |

| FT-IR | Absorption bands corresponding to N-H, O-H, C-N, and C=N functional groups. |

Applications in Drug Development: A Versatile Synthon for Nucleoside Analogues

O,N-Aminomethanylylidene-beta-D-arabinofuranose serves as a valuable and versatile synthon in the synthesis of a wide range of nucleoside analogues with potential therapeutic applications. Its utility stems from the reactive amino group on the oxazoline ring, which can be elaborated to construct various heterocyclic bases. This strategy allows for the creation of novel nucleosides with modified sugar and base moieties, which are often explored for their antiviral and anticancer properties.[1]

Role as a Heteroamidine Synthon

The 2-amino-oxazoline moiety behaves as a heteroamidine, providing two nucleophilic nitrogen atoms that can participate in ring-forming reactions. This reactivity is harnessed to construct fused pyrimidinone systems and other complex heterocyclic structures.[2]

Caption: Synthetic utility in constructing fused pyrimidinone nucleosides.

Synthesis of Antiviral and Anticancer Nucleoside Analogues

Arabinofuranosyl nucleosides are a well-established class of therapeutic agents. For instance, Cytarabine (ara-C) and Vidarabine (ara-A) are used in the treatment of certain cancers and viral infections, respectively. The rationale behind using arabinose-based nucleosides lies in their ability to act as chain terminators or inhibitors of DNA and RNA polymerases.[3]

The unique structure of O,N-Aminomethanylylidene-beta-D-arabinofuranose allows for the synthesis of novel C-2' branched arabinonucleosides, which have shown promising cytotoxic effects against tumor cell lines.[1] The development of such analogues is a key strategy in overcoming drug resistance and improving the therapeutic index of existing drugs.[4][5]

Conclusion and Future Perspectives

O,N-Aminomethanylylidene-beta-D-arabinofuranose is a molecule of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic structure and the presence of a reactive amino group make it an invaluable building block for the synthesis of a diverse array of nucleoside analogues. The synthetic protocols outlined in this guide provide a robust foundation for its preparation and characterization.

Future research will likely focus on expanding the library of nucleosides derived from this synthon and evaluating their biological activities against a broader range of viral and cancer targets. Furthermore, the development of more efficient and stereoselective synthetic methodologies will continue to be a priority, enabling the rapid generation of novel drug candidates. The insights provided in this guide are intended to empower researchers to explore the full potential of this versatile molecule in the quest for new and improved therapeutics.

References

-

Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides. National Center for Biotechnology Information. [Link]

-

Synthesis and in vitro cytostatic activity of new β-d-arabino furan[1′,2′:4,5]oxazolo. ScienceDirect. [Link]

-

Rational design of arabinosyl nucleosides as antitumor and antiviral agents. Europe PMC. [Link]

-

Synthesis and antitumor and antiviral activities of 1-beta-D-arabinofuranosyl-2-amino-1,4(2H)-iminopyrimidine and its derivatives. PubMed. [Link]

-

Rational design of arabinosyl nucleosides as antitumor and antiviral agents. PubMed. [Link]

-

Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. National Center for Biotechnology Information. [Link]

Sources

- 1. Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro cytostatic activity of new β-d-arabino furan[1′,2′:4,5]oxazolo- and arabino-pyrimidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational design of arabinosyl nucleosides as antitumor and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor and antiviral activities of 1-beta-D-arabinofuranosyl-2-amino-1,4(2H)-iminopyrimidine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of O,N-Aminomethanylylidene-β-D-arabinofuranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for O,N-Aminomethanylylidene-β-D-arabinofuranose, a bicyclic carbohydrate derivative of significant interest in medicinal chemistry and drug development. While a direct, one-pot synthesis of this specific molecule is not prominently documented, this paper, drawing upon established principles of carbohydrate chemistry, outlines a rational and experimentally grounded multi-step approach. The proposed synthesis leverages the formation of a furanose-fused oxazolidine-2-thione from D-arabinose as a key intermediate, followed by a strategic desulfurization to yield the target O,N-aminomethanylylidene structure. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and discusses the critical parameters for reaction optimization.

Introduction: The Significance of Bicyclic Carbohydrate Analogues

Carbohydrates, in their vast diversity, play pivotal roles in a myriad of biological processes. The modification of their native structures has emerged as a powerful strategy in the development of novel therapeutic agents, including antiviral, antibacterial, and anticancer drugs. The introduction of conformational rigidity through the formation of bicyclic structures is a particularly compelling approach. By locking the furanose ring in a specific conformation, it is possible to enhance binding affinity to target enzymes or receptors, improve metabolic stability, and modulate pharmacokinetic properties.

The target molecule, O,N-Aminomethanylylidene-β-D-arabinofuranose, represents a unique bicyclic system where a one-carbon bridge links an oxygen and a nitrogen atom of the arabinofuranose scaffold. This O,N-acetal-like linkage introduces a significant conformational constraint, making it an attractive scaffold for the design of nucleoside analogues and other bioactive compounds. This guide will provide a detailed roadmap for its synthesis, empowering researchers to explore the potential of this novel carbohydrate architecture.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a strategy centered on the formation of the fused oxazolidine ring onto a pre-existing arabinofuranose framework. The key disconnection lies at the O,N-aminomethanylylidene bridge, leading back to a 2-amino-2-deoxy-D-arabinofuranose derivative as a crucial precursor.

Caption: Retrosynthetic pathway for O,N-Aminomethanylylidene-β-D-arabinofuranose.

This analysis points to a three-stage synthetic sequence:

-

Formation of a Fused Oxazolidine-2-thione: Direct cyclization of D-arabinose with a thiocyanate salt in an acidic medium offers an efficient route to a stable, bicyclic intermediate.

-

Desulfurization of the Thione: Conversion of the oxazolidine-2-thione to the corresponding oxazolidine is a critical transformation.

-

Final Modification (if necessary): Depending on the desulfurization method, a final step to install the methanylylidene proton might be required.

Mechanistic Insights

Formation of the Fused Oxazolidine-2-thione

The reaction of a pentose, such as D-arabinose, with potassium thiocyanate in the presence of an acid catalyst proceeds through a fascinating cascade of reactions.[1]

Caption: Proposed mechanism for the formation of the fused oxazolidine-2-thione.

Initially, the cyclic hemiacetal of D-arabinose is in equilibrium with its open-chain aldehyde form. The aldehyde then reacts with the thiocyanate ion. Subsequent intramolecular cyclization involving a hydroxyl group (likely at C-2 or C-3) and the nitrogen atom of the thiocyanate moiety, followed by tautomerization, leads to the formation of the stable, fused oxazolidine-2-thione. The stereochemical outcome of this reaction is crucial and is influenced by the inherent stereochemistry of the starting sugar.

Experimental Protocols

Stage 1: Synthesis of Arabinofuranose-fused Oxazolidine-2-thione

This protocol is adapted from established procedures for the synthesis of similar furanose-fused oxazolidine-2-thiones.[1]

Materials:

-

D-Arabinose

-

Potassium thiocyanate (KSCN)

-

Concentrated Hydrochloric acid (HCl)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of D-arabinose (1.0 eq) in methanol, add potassium thiocyanate (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add concentrated hydrochloric acid (catalytic amount) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the arabinofuranose-fused oxazolidine-2-thione.

Data Presentation:

| Compound | Starting Material | Reagents | Yield (%) | Key Spectroscopic Data |

| Arabinofuranose-fused Oxazolidine-2-thione | D-Arabinose | KSCN, HCl | 60-70% | ¹H NMR, ¹³C NMR, HRMS |

Stage 2: Desulfurization to O,N-Aminomethanylylidene-β-D-arabinofuranose

The conversion of the thione functionality to a methylene group is a critical step. Several methods can be employed, with varying degrees of efficiency and selectivity.

Method A: Reductive Desulfurization with Raney Nickel

Materials:

-

Arabinofuranose-fused Oxazolidine-2-thione

-

Raney Nickel (activated)

-

Ethanol (EtOH)

Procedure:

-

Dissolve the arabinofuranose-fused oxazolidine-2-thione (1.0 eq) in ethanol.

-

Add a slurry of activated Raney Nickel in ethanol.

-

Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

-

After completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel.

-

Wash the Celite pad with hot ethanol.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield O,N-Aminomethanylylidene-β-D-arabinofuranose.

Method B: Two-Step Desulfurization via S-Alkylation and Reduction

This method offers a milder alternative to Raney Nickel.

Step 1: S-Alkylation

Materials:

-

Arabinofuranose-fused Oxazolidine-2-thione

-

Methyl iodide (MeI)

-

Potassium carbonate (K₂CO₃)

-

Acetone

Procedure:

-

To a solution of the oxazolidine-2-thione (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and methyl iodide (1.5 eq).

-

Stir the mixture at room temperature for 12-24 hours.

-

Filter the reaction mixture and concentrate the filtrate.

-

The crude S-methylated intermediate is typically used in the next step without further purification.

Step 2: Reduction

Materials:

-

Crude S-methylated intermediate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

Procedure:

-

Dissolve the crude S-methylated intermediate in methanol.

-

Cool the solution to 0 °C and add sodium borohydride portion-wise.

-

Stir the reaction at room temperature for 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate.

-

Purify by column chromatography to obtain the target compound.

Data Presentation:

| Compound | Starting Material | Method | Reagents | Yield (%) |

| O,N-Aminomethanylylidene-β-D-arabinofuranose | Arabinofuranose-fused Oxazolidine-2-thione | A | Raney Ni | 40-50% |

| O,N-Aminomethanylylidene-β-D-arabinofuranose | Arabinofuranose-fused Oxazolidine-2-thione | B | 1. MeI, K₂CO₃; 2. NaBH₄ | 50-65% |

Trustworthiness and Self-Validating Systems

The integrity of this synthetic guide is built upon established and well-documented chemical transformations in carbohydrate chemistry. Each proposed step is a self-validating system:

-

Spectroscopic Analysis: The structure of the intermediate and the final product must be rigorously confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments such as COSY and HSQC) and high-resolution mass spectrometry (HRMS). The characteristic chemical shifts and coupling constants will provide unambiguous evidence for the formation of the bicyclic system and the stereochemistry of the arabinofuranose ring.

-

Chromatographic Purity: The purity of all isolated compounds should be assessed by high-performance liquid chromatography (HPLC) to ensure the absence of starting materials and byproducts.

-

Reproducibility: The described protocols are based on reactions known for their reliability. Adherence to the specified conditions should lead to reproducible results.

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically sound synthetic strategy for the preparation of O,N-Aminomethanylylidene-β-D-arabinofuranose. By leveraging the formation of a furanose-fused oxazolidine-2-thione intermediate, this approach provides a viable pathway to this novel bicyclic carbohydrate scaffold. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and drug discovery.

Future work in this area could focus on the optimization of the desulfurization step to improve yields and explore alternative, greener methodologies. Furthermore, the synthesized O,N-Aminomethanylylidene-β-D-arabinofuranose can serve as a versatile platform for the development of a library of derivatives through modification of the remaining hydroxyl groups. The biological evaluation of these novel compounds will be a crucial next step in unlocking their therapeutic potential.

References

- Praly, J. P.; El Kharraf, Z.; Gelo-Pujic, M. A convenient synthesis of 1,2-O,N-carbonyl- and 1,2-O,N-thiocarbonyl-alpha-D-xylo- and -lyxofuranoses.

Sources

An In-depth Technical Guide to O,N-Aminomethanylylidene-β-D-arabinofuranose: A Prospective Analysis for Drug Discovery

This guide provides a detailed technical overview of O,N-Aminomethanylylidene-β-D-arabinofuranose, a unique bicyclic carbohydrate derivative. Given the limited publicly available experimental data on this specific molecule, this document synthesizes information on the parent β-D-arabinofuranose scaffold and related compounds to offer a prospective analysis for researchers, scientists, and drug development professionals. The insights herein are grounded in established principles of carbohydrate chemistry and medicinal chemistry, aiming to illuminate the potential properties and applications of this compound.

Molecular Structure and Physicochemical Profile

O,N-Aminomethanylylidene-β-D-arabinofuranose is a structurally intriguing molecule derived from β-D-arabinofuranose. The core of the molecule is a five-membered furanose ring, characteristic of arabinose in many biological structures. The key feature is the "O,N-Aminomethanylylidene" bridge, which creates a rigid bicyclic system. This bridge is presumed to form between the anomeric hydroxyl group (O-1) and an amino group on a neighboring carbon, likely C-2, creating a fused ring system. This structural constraint is significant as it locks the conformation of the sugar, a common strategy in drug design to enhance binding to biological targets and improve metabolic stability.

The IUPAC name for the proposed structure is (1R,2R,3S,4R,7S)-7-(hydroxymethyl)-2,4-dihydroxy-3-oxa-5-azabicyclo[4.3.0]nonane.

Caption: Proposed structure of O,N-Aminomethanylylidene-β-D-arabinofuranose.

Core Physicochemical Properties

The fundamental properties of this compound, as collated from chemical supplier databases, are summarized below. These form the baseline for further theoretical and experimental investigation.

| Property | Value | Source |

| CAS Number | 27963-98-0 | [1] |

| Molecular Formula | C₆H₁₀N₂O₄ | [1] |

| Molecular Weight | 174.15 g/mol | [1] |

Predicted Physicochemical Characteristics

Based on the proposed bicyclic structure, we can infer the following properties, which are crucial for designing experimental protocols for handling, characterization, and biological testing.

| Predicted Property | Rationale | Potential Implication |

| Solubility | The presence of free hydroxyl groups suggests moderate solubility in polar protic solvents like water and methanol. The rigid, bicyclic core may limit solubility compared to the parent sugar. | Dictates choice of solvents for synthesis, purification, and bioassay buffers. |

| Polarity | A polar molecule due to multiple O and N heteroatoms and hydroxyl groups. | Suitable for normal-phase chromatography for purification. |

| Hydrogen Bonding | Capable of acting as both a hydrogen bond donor (hydroxyl groups) and acceptor (hydroxyl oxygen, amine nitrogen). | Influences crystal packing, melting point, and interactions with biological macromolecules. |

| Chirality | Inherently chiral, with multiple stereocenters derived from the D-arabinofuranose core. | Biological activity is likely to be stereospecific. Enantioselective synthesis would be critical. |

Significance in Biological Systems and Drug Development

While this specific molecule is not widely studied, its core component, arabinofuranose, is of immense biological importance. D-arabinofuranose is a key constituent of the cell wall of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.[2][3] Enzymes that synthesize and hydrolyze arabinofuranose-containing polysaccharides are potential drug targets.

Furthermore, arabinofuranose has been incorporated into nucleoside analogues to create potent antiviral and anticancer agents.[4][5] For example, Vidarabine (Ara-A), an arabinofuranosyl adenine derivative, has antiviral properties. A significant challenge with many nucleoside analogues is their rapid metabolic degradation, often by enzymatic deamination.[6]

The scientific rationale for investigating O,N-Aminomethanylylidene-β-D-arabinofuranose is twofold:

-

Metabolic Stability: The bicyclic O,N-aminomethanylylidene structure is not a substrate for common metabolic enzymes like deaminases or phosphorylases. This could lead to a longer biological half-life and improved pharmacokinetic profile compared to conventional arabinonucleosides. A derivative of 1-beta-D-arabinofuranosylcytosine was shown to resist enzymatic deamination and possess antileukemic activity.[6]

-

Conformational Rigidity: The locked furanose ring conformation can lead to highly selective binding to target enzymes or receptors. By mimicking the transition state of an enzymatic reaction or the bound conformation of a natural ligand, such rigid molecules can act as potent and specific inhibitors.

Potential Therapeutic Applications

-

Anticancer Agents: Derivatives of arabinofuranose have shown promise in treating certain types of leukemia.[4][5] The enhanced stability of this bicyclic analogue could translate to improved efficacy.

-

Antiviral Agents: The structural similarity to antiviral arabinonucleosides suggests potential activity against viruses like HIV and herpesviruses.[4]

-

Antitubercular Agents: Given the role of arabinofuranose in the mycobacterial cell wall, this molecule could potentially inhibit key enzymes involved in cell wall biosynthesis, representing a novel mechanism for treating tuberculosis.

Caption: Logical workflow from molecular features to potential therapeutic applications.

Proposed Synthetic and Experimental Workflows

The successful investigation of O,N-Aminomethanylylidene-β-D-arabinofuranose requires robust synthetic and analytical methodologies. The following sections outline proven, logical approaches for its synthesis and characterization.

Hypothetical Synthetic Pathway

A plausible synthesis would involve a multi-step process starting from a protected D-arabinose derivative. The key transformations would be the stereoselective introduction of an amino group at the C-2 position, followed by the formation of the bicyclic system.

Sources

- 1. scbt.com [scbt.com]

- 2. Identification and characterization of endo-α-, exo-α-, and exo-β-d-arabinofuranosidases degrading lipoarabinomannan and arabinogalactan of mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of methyl beta-D-arabinofuranoside 5-[1D (and L)-myo-inositol 1-phosphate], the capping motif of the lipoarabinomannan of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biologic activity of 2'-fluoro-2-halo derivatives of 9-beta-D-arabinofuranosyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and cytotoxicity studies of 8-amino-6-methyl-2-beta-D-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthyle ne (7-aza-TCN) and the corresponding 2'-deoxy- and arabinonucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2'-O-nitro-1-beta-D-arabinofuranosylcytosine. A new derivative of 1-beta-D-arabinofuranosylcytosine that resists enzymatic deamination and has antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to O,N-Aminomethanylylidene-beta-D-arabinofuranose: A Key Intermediate in Nucleoside Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

O,N-Aminomethanylylidene-beta-D-arabinofuranose, identified by the CAS number 27963-98-0, is a pivotal intermediate in the field of synthetic organic and medicinal chemistry.[1][2] Its unique bicyclic structure, containing a protected arabinofuranose core, makes it a valuable precursor for the synthesis of a variety of nucleoside analogs. These analogs are of significant interest in the development of novel therapeutic agents, particularly those with cytostatic and antiviral properties. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic pathway, its physicochemical characteristics, and its critical role in the synthesis of biologically active molecules.

Core Identity and Physicochemical Properties

-

Chemical Name: (3aR,5R,6R,6aS)-2-amino-5-(hydroxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1][2]oxazol-6-ol[3]

-

CAS Number: 27963-98-0[3]

-

Molecular Weight: 174.15 g/mol [4]

While extensive experimental data on the physicochemical properties of O,N-Aminomethanylylidene-beta-D-arabinofuranose is not widely published, its structural features suggest it is a stable, crystalline solid under standard laboratory conditions. Supplier information indicates it should be stored in a cool, dry place, protected from light.

Table 1: Physicochemical Properties of O,N-Aminomethanylylidene-beta-D-arabinofuranose

| Property | Value/Description | Source |

| Appearance | White to off-white crystalline solid | Inferred from supplier data |

| Solubility | Soluble in water and polar organic solvents | Inferred from structure |

| Storage | Store at 2-8°C, protected from light and moisture |

Plausible Synthetic Pathway

Experimental Protocol: A Postulated Synthesis

-

Protection of D-arabinose: The initial step would involve the selective protection of the hydroxyl groups of D-arabinose to ensure regioselectivity in subsequent reactions. This is commonly achieved using acetonide or other suitable protecting groups.

-

Introduction of the Amino Group: An amino group can be introduced at the C1 position, potentially through the formation of a glycosyl azide followed by reduction.

-

Formation of the Oxazoline Ring: The crucial step is the intramolecular cyclization to form the O,N-aminomethanylylidene bridge. This could be achieved by reacting the aminoarabinofuranose derivative with a suitable one-carbon electrophile, such as a cyanate or a related reagent, under basic conditions.

-

Deprotection and Isolation: The final step would involve the careful removal of the protecting groups to yield the target molecule, followed by purification using standard techniques like column chromatography or recrystallization.

Caption: Plausible synthetic workflow for O,N-Aminomethanylylidene-beta-D-arabinofuranose.

Application in the Synthesis of Nucleoside Analogs

The primary utility of O,N-Aminomethanylylidene-beta-D-arabinofuranose lies in its role as a key intermediate for the synthesis of arabinofuranosyl nucleosides.[5] The activated and conformationally constrained nature of the oxazoline ring facilitates the stereoselective formation of the crucial glycosidic bond with various heterocyclic bases.

This synthetic strategy is particularly valuable for accessing nucleoside analogs with an arabinose sugar moiety, which are known to exhibit potent biological activities. For instance, arabinofuranosylcytosine (Ara-C) is a well-established chemotherapeutic agent used in the treatment of leukemia. The arabinose sugar imparts unique conformational properties to the nucleoside, allowing it to act as an effective chain terminator during DNA and RNA synthesis in cancer cells.

Experimental Workflow: Synthesis of an Arabinofuranosyl Nucleoside Analog

-

Coupling Reaction: O,N-Aminomethanylylidene-beta-D-arabinofuranose is reacted with a silylated heterocyclic base (e.g., uracil, cytosine, or a modified purine) in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction is typically carried out in an anhydrous aprotic solvent.

-

Hydrolysis of the Oxazoline Ring: The resulting intermediate is then subjected to hydrolysis under acidic or basic conditions to open the oxazoline ring and generate the desired nucleoside.

-

Purification: The final nucleoside analog is purified from the reaction mixture using techniques such as column chromatography and crystallization.

Caption: General workflow for the synthesis of nucleoside analogs.

Potential Mechanism of Action of Derived Nucleosides

While O,N-Aminomethanylylidene-beta-D-arabinofuranose itself is not expected to be biologically active, the nucleoside analogs synthesized from it are designed to interfere with cellular processes, particularly nucleic acid metabolism. The arabinose sugar moiety, with its 2'-hydroxyl group in the "up" or trans position relative to the 3'-hydroxyl, is a key structural feature that distinguishes these analogs from their natural ribose counterparts.

Once inside a cell, these nucleoside analogs are typically phosphorylated by cellular kinases to their corresponding 5'-triphosphate forms. These triphosphates can then act as competitive inhibitors or alternative substrates for DNA and RNA polymerases. The incorporation of the arabinofuranosyl nucleotide into a growing nucleic acid chain often leads to chain termination due to the steric hindrance imposed by the 2'-hydroxyl group, thereby halting DNA replication or transcription and leading to cell death. This is the established mechanism for cytostatic agents like Ara-C.

Conclusion and Future Perspectives

O,N-Aminomethanylylidene-beta-D-arabinofuranose is a valuable, albeit not extensively documented, synthetic intermediate. Its utility in the stereoselective synthesis of arabinofuranosyl nucleosides makes it a compound of interest for researchers in medicinal chemistry and drug discovery. The development of novel cytostatic and antiviral agents continues to be a high-priority area of research, and versatile building blocks like this compound are essential for the efficient exploration of new chemical space. Further research to fully characterize its properties and to develop and publish detailed synthetic protocols would be a valuable contribution to the scientific community.

References

-

PubChem. 2-Amino-beta-D-arabinofurano[1',2':4,5]oxazoline. [Link]

-

The Journal of Organic Chemistry 1978 Volume.43 No.4. [Link]

- Carbosynth. Table of Contents. [https://www.carbosynth.com/carbosynth/website.nsf/stream/downloads_cat_us_2016_sec.

Sources

- 1. O,N-Aminomethanylylidene-β-D-arabinofuranose [srdpharma.com]

- 2. CAS 27963-98-0: 2-amino-5-(hidroximetil)-3a,5,6,6a-tetrahi… [cymitquimica.com]

- 3. 2-Amino-beta-D-arabinofurano[1',2':4,5]oxazoline | C6H10N2O4 | CID 11116544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. level.com.tw [level.com.tw]

- 5. benchchem.com [benchchem.com]

A Technical Guide to the Prospective Synthesis and Evaluation of O,N-Aminomethanylylidene-β-D-arabinofuranose: A Novel Constrained Nucleoside Scaffold

Abstract

The relentless pursuit of novel therapeutic agents has led researchers to explore unique molecular architectures that can impart desirable pharmacological properties. Conformationally constrained nucleosides represent a promising class of molecules, often exhibiting enhanced binding affinity and metabolic stability. This guide details the prospective discovery of a novel bicyclic nucleoside analogue, O,N-Aminomethanylylidene-β-D-arabinofuranose. We present a comprehensive theoretical framework for its chemical synthesis, a robust protocol for its structural elucidation, and a strategic approach to evaluating its potential as a transformative scaffold in drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new frontiers in nucleoside chemistry.

Introduction: The Rationale for Constrained Arabinofuranose Analogues

Arabinofuranose-containing nucleosides are cornerstones in antiviral and anticancer chemotherapy. The unique stereochemistry of the arabinose sugar often confers biological activity distinct from their ribose counterparts. However, the inherent conformational flexibility of the furanose ring can be a liability, leading to off-target effects and reduced binding affinity. By "locking" the sugar into a specific conformation through intramolecular cyclization, we can pre-organize the molecule for optimal interaction with its biological target.

The proposed molecule, O,N-Aminomethanylylidene-β-D-arabinofuranose, introduces a novel bicyclic constraint via an O,N-acetal linkage. This structural motif is hypothesized to mimic the transition state of enzymatic reactions or to enforce a bioactive conformation, making it a compelling target for synthesis and biological evaluation. The exploration of such novel scaffolds is crucial for the development of next-generation therapeutics with improved efficacy and selectivity.[1][2][3]

Proposed Synthetic Pathway

The synthesis of O,N-Aminomethanylylidene-β-D-arabinofuranose is envisioned as a multi-step process, leveraging established methodologies in carbohydrate chemistry. The key strategic steps involve the stereoselective synthesis of an aminofuranoside precursor followed by an intramolecular cyclization to form the constrained bicyclic system.

Synthesis of the Key Amino-Arabinofuranoside Intermediate

The synthesis commences with a suitably protected D-arabinose derivative. A plausible starting material would be 1-O-methyl-α-D-arabinofuranoside, which can be prepared from D-arabinose. The synthetic sequence would then proceed as follows:

Protocol 1: Synthesis of the Amino-Arabinofuranoside Precursor

-

Protection of Hydroxyl Groups: The 2', 3', and 5'-hydroxyl groups of 1-O-methyl-α-D-arabinofuranoside will be protected using a standard protecting group strategy, for example, by forming isopropylidene acetals, which are stable under a range of reaction conditions but can be selectively removed later.[4]

-

Introduction of the Amino Group: The protected arabinofuranoside will be converted to an amino-arabinofuranoside. This can be achieved through a variety of methods, such as activation of a hydroxyl group as a leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with an azide source (e.g., sodium azide) and subsequent reduction to the amine. For the purpose of our target molecule, we will aim to introduce an amino group at a position that facilitates the desired cyclization.

-

Selective Deprotection: Following the introduction of the amino group, selective deprotection will be carried out to liberate the hydroxyl group that will participate in the cyclization reaction. The choice of protecting groups in the initial step is critical to ensure orthogonality and allow for this selective removal.

Intramolecular Cyclization to Form the O,N-Aminomethanylylidene Bridge

The final key step is the formation of the bicyclic O,N-aminomethanylylidene system. This is an intramolecular condensation reaction between the newly introduced amino group and a carbonyl equivalent.

Protocol 2: Intramolecular Cyclization

-

Formation of the Formamide: The amino-arabinofuranoside will be treated with a formylating agent, such as ethyl formate, to yield the corresponding formamide.

-

Cyclization via O,N-Acetal Formation: The formamide derivative will then be subjected to conditions that promote intramolecular cyclization. This can be achieved by activating the formamide carbonyl group, for instance, by using a dehydrating agent or by converting it to a more reactive species. The proximate hydroxyl group will then act as a nucleophile, attacking the activated carbonyl to form the desired O,N-aminomethanylylidene bridge. This type of cyclization is analogous to the formation of acetals and ketals in carbohydrate chemistry.[5][6]

Diagram 1: Proposed Synthetic Workflow

A schematic overview of the proposed synthetic route.

Structural Elucidation and Characterization

Confirmation of the successful synthesis of O,N-Aminomethanylylidene-β-D-arabinofuranose will require a comprehensive suite of analytical techniques.

Table 1: Analytical Methods for Structural Verification

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR Spectroscopy | To determine the proton and carbon framework of the molecule. | The appearance of a new signal in the ¹H and ¹³C NMR spectra corresponding to the methanylylidene proton and carbon, respectively. Significant shifts in the signals of the sugar protons and carbons adjacent to the newly formed bicyclic system due to the conformational constraint. |

| 2D NMR (COSY, HSQC, HMBC) | To establish the connectivity between protons and carbons. | Correlation signals will confirm the O,N-aminomethanylylidene linkage and the overall structure of the molecule. |

| High-Resolution Mass Spectrometry (HRMS) | To determine the exact mass and elemental composition. | The measured mass should match the calculated mass of the target molecule, confirming its elemental formula. |

| X-ray Crystallography | To determine the three-dimensional structure with atomic resolution. | If suitable crystals can be obtained, this will provide unambiguous proof of the structure and the conformation of the bicyclic system. |

Prospective Biological Evaluation

Given that many arabinofuranose derivatives exhibit anticancer and antiviral properties, a primary focus of the biological evaluation will be in these therapeutic areas.[7][8][9]

In Vitro Screening

The newly synthesized compound will be subjected to a battery of in vitro assays to assess its biological activity.

Protocol 3: In Vitro Biological Screening

-

Anticancer Activity: The compound will be screened against a panel of human cancer cell lines (e.g., NCI-60 panel) to determine its cytotoxic and cytostatic effects. Dose-response curves will be generated to calculate IC₅₀ values.

-

Antiviral Activity: The compound will be evaluated for its ability to inhibit the replication of a range of viruses, including but not limited to, herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis C virus (HCV).

-

Mechanism of Action Studies: Should significant biological activity be observed, further studies will be initiated to elucidate the mechanism of action. This may involve assays to assess its effect on DNA or RNA synthesis, or its interaction with specific viral or cellular enzymes.

Diagram 2: Biological Evaluation Workflow

A stepwise approach for the biological assessment of the novel compound.

Conclusion and Future Directions

The proposed synthesis and evaluation of O,N-Aminomethanylylidene-β-D-arabinofuranose represent a forward-thinking approach to the discovery of novel nucleoside analogues. The successful creation of this conformationally constrained scaffold could provide a valuable new tool for medicinal chemists and drug developers. The insights gained from its biological evaluation will not only determine its therapeutic potential but also contribute to a deeper understanding of the structure-activity relationships of constrained nucleosides. Future work could involve the synthesis of a library of derivatives by modifying the substituents on the arabinose ring or by incorporating various nucleobases to explore the chemical space around this novel scaffold.

References

-

Title: Novel conformationally constrained 2′-C-methylribonucleosides: synthesis and incorporation into oligonucleotides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Novel Conformationally Constrained 2'- C -Methylribonucleosides: Synthesis and Incorporation into Oligonucleotides | Request PDF Source: ResearchGate URL: [Link]

-

Title: Novel conformationally constrained 2'-C-methylribonucleosides: synthesis and incorporation into oligonucleotides Source: Aalborg University's Research Portal URL: [Link]

-

Title: (PDF) Synthesis of Conformationally Constrained Nucleoside Analogues Source: ResearchGate URL: [Link]

-

Title: Chemistry of Abiotic Nucleotide Synthesis Source: ACS Publications URL: [Link]

-

Title: Ch25: Acetals and Ketals in sugars Source: University of Calgary URL: [Link]

-

Title: 14.3: Acetal Formation Source: Chemistry LibreTexts URL: [Link]

-

Title: 10.3: Acetals and Ketals Source: Chemistry LibreTexts URL: [Link]

-

Title: Carbohydrate acetalisation Source: Wikipedia URL: [Link]

-

Title: Hydrates, Hemiacetals, and Acetals Source: Master Organic Chemistry URL: [Link]

-

Title: A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives Source: PubMed URL: [Link]

-

Title: Rational Design of Mechanism-Based Inhibitors and Activity-Based Probes for the Identification of Retaining α-l-Arabinofuranosi Source: White Rose Research Online URL: [Link]

-

Title: Novel Antitumor L-arabinose Derivative of Indolocarbazole With High Affinity to DNA Source: N/A URL: [Link]

-

Title: Synthesis of beta-D-arabinofuranosides: stereochemical differentiation between D- and L-enantiomers Source: PubMed URL: [Link]

-

Title: L-Arabinofuranose | C5H10O5 Source: PubChem - NIH URL: [Link]

-

Title: alpha-D-Arabinofuranose | C5H10O5 Source: PubChem - NIH URL: [Link]

-

Title: Synthesis of methyl beta-D-arabinofuranoside 5-[1D (and L)-myo-inositol 1-phosphate], the capping motif of the lipoarabinomannan of Mycobacterium smegmatis Source: PubMed URL: [Link]

-

Title: Synthesis and Cytotoxicity Studies of 8-amino-6-methyl-2-beta-D-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthyle Ne (7-aza-TCN) and the Corresponding 2'-deoxy- And Arabinonucleoside Analogues Source: PubMed URL: [Link]

-

Title: Synthesis of beta-D-arabinofuranosides: stereochemical differentiation between D- and L-enantiomers Source: ResearchGate URL: [Link]

-

Title: Identification and characterization of endo-α-, exo-α-, and exo-β-d-arabinofuranosidases degrading lipoarabinomannan and arabinogalactan of mycobacteria Source: PubMed Central URL: [Link]

Sources

- 1. Novel conformationally constrained 2′-C-methylribonucleosides: synthesis and incorporation into oligonucleotides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Carbohydrate acetalisation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel antitumor L-arabinose derivative of indolocarbazole with high affinity to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and cytotoxicity studies of 8-amino-6-methyl-2-beta-D-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthyle ne (7-aza-TCN) and the corresponding 2'-deoxy- and arabinonucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to O,N-Aminomethanylylidene-β-D-arabinofuranose: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

O,N-Aminomethanylylidene-β-D-arabinofuranose, a bicyclic aminooxazoline derivative of D-arabinose, serves as a pivotal intermediate in the synthesis of a diverse array of nucleoside analogues. Its unique constrained furanose ring system and the reactive aminooxazoline moiety make it a valuable building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and characterization of this compound. Furthermore, it delves into its significant role as a precursor in the generation of derivatives with potential cytostatic and antiviral activities, offering insights for researchers in medicinal chemistry and drug development.

Introduction: The Significance of a Constrained Arabinofuranose Scaffold

Arabinofuranosyl nucleosides, structural isomers of the naturally occurring ribofuranosyl nucleosides, have long been a cornerstone in the development of antiviral and anticancer drugs. The altered stereochemistry at the 2'-position of the sugar moiety often imparts unique biological activities and metabolic stability. O,N-Aminomethanylylidene-β-D-arabinofuranose, also known by its systematic name 2-Amino-β-D-arabinofurano[1',2':4,5]oxazoline, represents a conformationally restricted analogue of β-D-arabinofuranose. This structural constraint, imposed by the fused oxazoline ring, provides a rigid scaffold that can be exploited to design nucleoside analogues with specific conformational preferences, potentially leading to enhanced binding to target enzymes or receptors.

This guide will explore the chemical intricacies of this compound, from its synthesis to its application as a versatile starting material. By understanding the underlying principles of its preparation and reactivity, researchers can better leverage its potential in the design of next-generation therapeutics.

Synthesis and Mechanism

The preparation of O,N-Aminomethanylylidene-β-D-arabinofuranose is a critical first step for its utilization in further synthetic endeavors. The synthesis has been referenced in several publications, indicating established methodologies in the field of carbohydrate and nucleoside chemistry.[1]

A plausible synthetic approach, based on established prebiotic synthesis pathways for related aminooxazolines, involves the reaction of D-arabinose with a source of cyanamide. This reaction proceeds through the formation of an intermediate that subsequently cyclizes to form the fused aminooxazoline ring system.

Figure 1. A generalized synthetic pathway for O,N-Aminomethanylylidene-β-D-arabinofuranose.

The mechanism of this transformation is of significant interest, particularly in the context of prebiotic chemistry where such molecules are considered potential precursors to ribonucleotides.[2] The formation of the aminooxazoline from pentose sugars like arabinose is a key step in overcoming the challenge of forming the N-glycosidic bond in nucleoside synthesis under prebiotic conditions.[3]

Experimental Protocol: A Representative Synthesis

While specific, detailed protocols are often proprietary or scattered across various publications, a general procedure can be outlined based on the synthesis of related aminooxazoline derivatives. The following is a representative, conceptual protocol:

-

Protection of D-Arabinose: To prevent unwanted side reactions, the hydroxyl groups of D-arabinose are typically protected. This can be achieved using standard protecting groups for carbohydrates, such as silyl ethers.

-

Activation and Cyclization: The protected arabinose is then reacted with a cyanamide source. This step may be facilitated by a coupling agent or by converting one of the hydroxyl groups into a good leaving group to promote intramolecular cyclization.

-

Deprotection: Following the formation of the protected O,N-aminomethanylylidene-β-D-arabinofuranose, the protecting groups are removed under appropriate conditions to yield the final product.

-

Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to obtain the pure compound.

Chemical Properties and Characterization

O,N-Aminomethanylylidene-β-D-arabinofuranose is a stable, crystalline solid. Its chemical properties are dictated by the fused ring system and the presence of the amino and hydroxyl functional groups.

| Property | Value | Source |

| Chemical Formula | C₆H₁₀N₂O₄ | [4] |

| Molecular Weight | 174.16 g/mol | [4] |

| CAS Number | 27963-98-0 | [4] |

| Appearance | White to off-white solid | General Observation |

Spectroscopic Characterization

The structural elucidation of O,N-Aminomethanylylidene-β-D-arabinofuranose relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons on the furanose ring and the hydroxymethyl group. The coupling constants between these protons are crucial for determining the conformation of the furanose ring.

-

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule, confirming the presence of the furanose and oxazoline rings.

-

Mass Spectrometry: High-resolution mass spectrometry is used to confirm the elemental composition and molecular weight of the compound.

Applications in Drug Development

The primary value of O,N-Aminomethanylylidene-β-D-arabinofuranose in drug development lies in its role as a versatile synthetic intermediate for the preparation of novel nucleoside analogues. The amino group on the oxazoline ring provides a handle for further chemical modifications, allowing for the introduction of various heterocyclic bases.

Figure 2. Workflow for the utilization of O,N-Aminomethanylylidene-β-D-arabinofuranose in the synthesis of bioactive nucleoside analogues.

Synthesis of Cytostatic Agents

Research has demonstrated that derivatives of O,N-Aminomethanylylidene-β-D-arabinofuranose can be elaborated into fused pyrimidinone structures.[1][9] These novel nucleoside analogues have been evaluated for their cytostatic activity against various cancer cell lines, including murine leukemia (L1210) and human T-lymphocytes (Molt 4/C8 and CEM).[1][9] The rationale behind this approach is that the unique, constrained conformation of the arabinofuranose moiety may lead to selective inhibition of enzymes involved in cancer cell proliferation, such as DNA polymerases or kinases. The acute cytotoxicity of some arabinofuranosyl nucleoside analogs has been shown to be independent of mitochondrial DNA.[10]

Development of Antiviral Agents

Arabinofuranosyl nucleosides are well-established as antiviral agents. For instance, Vidarabine (ara-A) has been used clinically for the treatment of herpes simplex virus infections. The structural modifications enabled by the O,N-aminomethanylylidene intermediate could lead to the discovery of new antiviral compounds with improved efficacy, selectivity, or pharmacokinetic properties. The biological activities of various arabinofuranosyl nucleoside analogues against different viruses have been reported.[11][12][13][14]

Future Perspectives

The unique structural features of O,N-Aminomethanylylidene-β-D-arabinofuranose make it a compelling platform for further exploration in medicinal chemistry. Future research directions could include:

-

Combinatorial Chemistry: The reactive amino group could be utilized in combinatorial library synthesis to rapidly generate a wide range of derivatives for high-throughput screening.

-

Novel Heterocyclic Bases: Exploration of a broader range of heterocyclic bases to be attached to the arabinofuranose scaffold could lead to compounds with novel mechanisms of action.

-

Conformational Studies: Detailed conformational analysis of the nucleoside analogues derived from this intermediate could provide valuable insights into structure-activity relationships and aid in the rational design of more potent compounds.

-

Prodrug Strategies: The hydroxyl groups of the arabinose moiety can be modified to create prodrugs with enhanced oral bioavailability or targeted delivery.[11]

Conclusion

O,N-Aminomethanylylidene-β-D-arabinofuranose is a key synthetic intermediate with significant potential in the field of drug discovery. Its rigid, bicyclic structure provides a unique scaffold for the design of novel nucleoside analogues. A thorough understanding of its synthesis, chemical properties, and reactivity is essential for medicinal chemists and researchers aiming to develop new therapeutic agents with improved efficacy and selectivity. The exploration of derivatives of this compound has already shown promise in the development of cytostatic agents, and the broader field of arabinofuranosyl nucleosides continues to be a rich source of antiviral and anticancer drug candidates.

References

[2] Xu, J., et al. (2017). A prebiotically plausible synthesis of pyrimidine β-ribonucleosides and their phosphate derivatives involving photoanomerization. Nature Chemistry, 9(4), 303-309. [Link] [10] Curbo, S., et al. (2009). Acute cytotoxicity of arabinofuranosyl nucleoside analogs is not dependent on mitochondrial DNA. Experimental Cell Research, 315(15), 2595-2604. [Link] [11] Allen, L. B., et al. (1987). Cytostatic and Antiherpesvirus Type 1 and 2 Activities of 1-beta-D-arabinofuranosylthymine (Ara T) Prodrugs. Chemotherapy, 33(4), 272-277. [Link] [15] He, L., et al. (2023). Potentially Prebiotic Synthesis of a 3′-Amino-3′-deoxyribonucleoside. Journal of the American Chemical Society. [Link] [16] Canlas, C. G., et al. (2017). Prebiotic synthesis of aminooxazoline-5′-phosphates in water by oxidative phosphorylation. Chemical Communications, 53(30), 4227-4230. [Link] [17] Islam, S., et al. (2017). Prebiotic selection and assembly of proteinogenic amino acids and natural nucleotides from complex mixtures. UCL Discovery. [Link] [3] Wikipedia. (2023). Ribose aminooxazoline. [Link] [1] Van der Veken, P., et al. (2010). Synthesis and in vitro cytostatic activity of new β-d-arabino furan[1′,2′:4,5]oxazolo- and arabino-pyrimidinone derivatives. European Journal of Medicinal Chemistry, 45(2), 831-839. [Link] [18] Pál, A., et al. (2022). Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides. Molecules, 27(23), 8274. [Link] [12] Pál, A., et al. (2022). Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides. National Center for Biotechnology Information. [Link] [19] Miura, S., et al. (1998). Antitumor activity of a novel orally effective nucleoside, 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine. Cancer Letters, 129(1), 103-110. [Link] [9] Van der Veken, P., et al. (2010). Synthesis and in vitro cytostatic activity of new beta-D-arabino furan[1',2':4,5]oxazolo- and arabino-pyrimidinone derivatives. European Journal of Medicinal Chemistry, 45(2), 831-839. [Link] [20] Lin, T. S., et al. (1978). Novel arabinofuranosyl derivatives of cytosine resistant to enzymatic deamination and possessing potent antitumor activity. Journal of Medicinal Chemistry, 21(7), 597-598. [Link] [13] Bennett, L. L., et al. (1981). Biological activities and modes of action of 9-alpha-D-arabinofuranosyladenine and 9-alpha-D-arabinofuranosyl-8-azaadenine. Biochemical Pharmacology, 30(16), 2325-2332. [Link] [14] Montgomery, J. A., et al. (1989). Synthesis and biologic activity of 2'-fluoro-2-halo derivatives of 9-beta-D-arabinofuranosyladenine. Journal of Medicinal Chemistry, 32(7), 1538-1542. [Link] [21] PubChem. 2-amino-beta-d-arabinofurano[1',2':4,5]oxazoline. PubChem. [Link] [5] Nigou, J., et al. (1999). Lipoarabinomannans: characterization of the multiacylated forms of the phosphatidyl-myo-inositol anchor by NMR spectroscopy. The Journal of Biological Chemistry, 274(5), 2773-2782. [Link] [4] PubChem. 2-Amino-beta-D-arabinofurano[1',2':4,5]oxazoline. PubChem. [Link] [6] Hoffmann, R. A., et al. (1991). Characterisation by 1H-n.m.r. spectroscopy of oligosaccharides, derived from arabinoxylans of white endosperm of wheat, that contain the elements----4)[alpha-L-Araf-(1----3)]-beta-D-Xylp-(1---- or----4)[alpha- L-Araf-(1----2)][alpha-L-Araf-(1----3)]-beta-D-Xylp-(1----. Carbohydrate Research, 221, 63-81. [Link] [22] Wang, T., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8989. [Link] [23] Roder, C., & Thomson, M. J. (2015). The biological activity of auranofin: implications for novel treatment of diseases. Inflammopharmacology, 23(2-3), 53-60. [Link] [24] Tsyrenova, A. A., et al. (2022). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules, 27(19), 6614. [Link] [7] Lee, J. E., et al. (2005). Rapid structural characterization of the arabinogalactan and lipoarabinomannan in live mycobacterial cells using 2D and 3D HR-MAS NMR: structural changes in the arabinan due to ethambutol treatment and gene mutation are observed. Glycobiology, 15(2), 139-151. [Link] [8] Gilleron, M., et al. (1999). Lipoarabinomannans: characterization of the multiacylated forms of the phosphatidyl-myo-inositol anchor by NMR spectroscopy. The Journal of Biological Chemistry, 274(5), 2773-2782. [Link] [25] Al-Akl, B. A., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(18), 6586. [Link]

Sources

- 1. Synthesis and in vitro cytostatic activity of new β-d-arabino furan[1′,2′:4,5]oxazolo- and arabino-pyrimidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A prebiotically plausible synthesis of pyrimidine β-ribonucleosides and their phosphate derivatives involving photoanomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ribose aminooxazoline - Wikipedia [en.wikipedia.org]

- 4. 2-Amino-beta-D-arabinofurano[1',2':4,5]oxazoline | C6H10N2O4 | CID 11116544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Lipoarabinomannans: characterization of the multiacylated forms of the phosphatidyl-myo-inositol anchor by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterisation by 1H-n.m.r. spectroscopy of oligosaccharides, derived from arabinoxylans of white endosperm of wheat, that contain the elements ----4)[alpha-L-Araf-(1----3)]-beta-D-Xylp-(1---- or ----4)[alpha- L-Araf-(1----2)][alpha-L-Araf-(1----3)]-beta-D-Xylp-(1---- - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid structural characterization of the arabinogalactan and lipoarabinomannan in live mycobacterial cells using 2D and 3D HR-MAS NMR: structural changes in the arabinan due to ethambutol treatment and gene mutation are observed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipoarabinomannans: characterization of the multiacylated forms of the phosphatidyl-myo-inositol anchor by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and in vitro cytostatic activity of new beta-D-arabino furan[1',2':4,5]oxazolo- and arabino-pyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acute cytotoxicity of arabinofuranosyl nucleoside analogs is not dependent on mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytostatic and antiherpesvirus type 1 and 2 activities of 1-beta-D-arabinofuranosylthymine (ara T) prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological activities and modes of action of 9-alpha-D-arabinofuranosyladenine and 9-alpha-D-arabinofuranosyl-8-azaadenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biologic activity of 2'-fluoro-2-halo derivatives of 9-beta-D-arabinofuranosyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 18. Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides - ProQuest [proquest.com]

- 19. Antitumor activity of a novel orally effective nucleoside, 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novel arabinofuranosyl derivatives of cytosine resistant to enzymatic deamination and possessing potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. PubChemLite - 2-amino-beta-d-arabinofurano[1',2':4,5]oxazoline (C6H10N2O4) [pubchemlite.lcsb.uni.lu]

- 22. mdpi.com [mdpi.com]

- 23. The biological activity of auranofin: implications for novel treatment of diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity | MDPI [mdpi.com]

- 25. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights | MDPI [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Characterization of O,N-Aminomethanylylidene-β-D-arabinofuranose

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

O,N-Aminomethanylylidene-β-D-arabinofuranose is a constrained bicyclic arabinofuranose derivative with significant potential in medicinal chemistry, particularly in the development of nucleoside analogues and other therapeutics. The rigidified sugar conformation imparted by the aminomethanylylidene bridge can profoundly influence biological activity by pre-organizing the molecule for target binding. This guide provides a comprehensive, field-proven framework for the complete spectroscopic characterization of this novel compound. We delve into the core principles and practical methodologies for acquiring and interpreting data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is structured to not only present protocols but to instill a deep understanding of the causal relationships between molecular structure and spectroscopic output, thereby empowering researchers to confidently validate the synthesis and purity of this and related compounds.

Introduction: The Rationale for Constrained Arabinofuranose Analogues

Arabinofuranose is a key component of numerous biologically active molecules.[1] In drug development, modifying the sugar moiety is a common strategy to enhance metabolic stability, improve binding affinity, or alter the pharmacological profile of a parent compound. The introduction of an O,N-aminomethanylylidene bridge across the C2 and C3 positions of a β-D-arabinofuranose ring system induces a significant conformational rigidity. This constraint is hypothesized to reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.

The unambiguous confirmation of the successful synthesis of this bicyclic structure is paramount. The following sections provide a detailed roadmap for the spectroscopic analyses required to definitively characterize O,N-Aminomethanylylidene-β-D-arabinofuranose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the detailed structural analysis of organic molecules in solution.[1] For a novel compound like O,N-Aminomethanylylidene-β-D-arabinofuranose, a suite of NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to confirm the covalent connectivity and stereochemistry.

Experimental Protocol: NMR Data Acquisition

A standardized approach to sample preparation and data acquisition is crucial for reproducibility.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the lyophilized O,N-Aminomethanylylidene-β-D-arabinofuranose sample.

-

Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it does not obscure the hydroxyl proton signals.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 scans, depending on concentration.

-

Relaxation Delay (d1): 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

2D NMR Experiments (COSY, HSQC, HMBC):

-

These experiments are essential for unambiguous signal assignment and are to be performed using standard manufacturer-provided pulse programs.

-

Caption: Workflow for NMR-based structural elucidation.

Hypothetical ¹H NMR Data and Interpretation

The ¹H NMR spectrum is expected to show distinct signals for each proton in the molecule. The formation of the bicyclic system will significantly alter the chemical shifts and coupling constants compared to a standard arabinofuranose.

Table 1: Hypothetical ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) (Hypothetical) | Multiplicity | Coupling Constant (J, Hz) (Hypothetical) | Rationale for Assignment |

| H-1 | 5.95 | d | 3.5 | Anomeric proton, deshielded by the furanose oxygen and the bicyclic system. |

| H-2 | 4.85 | d | 3.5 | Coupled to H-1. Its chemical shift is influenced by the adjacent nitrogen and oxygen. |

| H-3 | 4.95 | d | 6.0 | Coupled to H-4. Shifted downfield due to the bicyclic ring strain and proximity to nitrogen. |

| H-4 | 4.30 | dd | 6.0, 4.5 | Coupled to H-3 and H-5a/H-5b. |

| H-5a, H-5b | 3.75, 3.60 | m | - | Diastereotopic protons of the hydroxymethyl group. |

| 5-OH | 5.10 | t | 5.5 | Exchangeable proton of the primary alcohol, coupled to H-5a/H-5b. |

| N-CH=N | 8.20 | s | - | Proton of the aminomethanylylidene bridge, expected to be significantly deshielded. |

Hypothetical ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.

Table 2: Hypothetical ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) (Hypothetical) | Rationale for Assignment |

| C-1 | 105.0 | Anomeric carbon, characteristic chemical shift. |

| C-2 | 85.0 | Shifted downfield due to attachment to both oxygen and nitrogen. |

| C-3 | 82.0 | Also significantly affected by the bicyclic system. |

| C-4 | 88.0 | Standard chemical shift for a furanose C-4. |

| C-5 | 61.5 | Primary alcohol carbon. |

| N-CH=N | 155.0 | Carbon of the methanylylidene group, expected in the imine/amidine region. |

Mass Spectrometry: Confirming Molecular Weight and Formula

Mass spectrometry is indispensable for determining the molecular weight of the synthesized compound and for confirming its elemental composition through high-resolution analysis.

Experimental Protocol: Mass Spectrometry Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like sugar derivatives.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approx. 10-50 µM) in a suitable solvent such as methanol or acetonitrile/water.

-

An acid modifier (e.g., 0.1% formic acid) may be added to promote protonation.

-

-

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).

-

High-Resolution MS (HRMS): For accurate mass measurement, use a Time-of-Flight (TOF) or Orbitrap mass analyzer to confirm the elemental formula.

-

Sources

An In-depth Technical Guide to O,N-Aminomethanylylidene-beta-D-arabinofuranose: Synthesis, Properties, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold in Nucleoside Analogue Chemistry